Glycyl-l-glutamine
Overview
Description
Glycyl-l-glutamine (Gly-Gln) is a dipeptide formed from glycine and L-glutamine residues . It is used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . It also has a role as a metabolite and a protective agent .
Synthesis Analysis
Glycyl-l-glutamine can be produced efficiently through metabolic engineering of Escherichia coli . This process involves over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .Molecular Structure Analysis
The molecular formula of Glycyl-l-glutamine is C7H13N3O4 . Its molecular weight is 203.20 g/mol . The IUPAC name is (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid .Chemical Reactions Analysis
Glycyl-l-glutamine can undergo Maillard reactions with glucose during thermal reactions . The fluorescence intensity of these reactions increases with reaction time but decreases after longer heating at higher temperatures .Physical And Chemical Properties Analysis
Glycyl-l-glutamine has a molecular weight of 203.20 g/mol . It is a tautomer of a Gly-Gln zwitterion . The InChI is InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 .Scientific Research Applications
Immune Function and Inflammation Modulation
Glycyl-l-glutamine (Gly-Gln) has been studied for its potential effects on immune function and inflammation. A study on severe acute pancreatitis patients revealed that supplementation with Gly-Gln reduced the release of interleukin-8 from peripheral blood mononuclear cells, indicating a potential anti-inflammatory effect (De Beaux et al., 1998). This suggests Gly-Gln could be beneficial in conditions characterized by excessive inflammation.
Support in Metabolic Stress Conditions
Gly-Gln has been evaluated for its role in supporting growth and immune function under metabolic stress conditions, such as in weaning piglets. Dietary Gly-Gln improved growth performance and small intestinal integrity in piglets challenged with lipopolysaccharide, indicating its potential to mitigate stress-induced growth suppression and immune dysfunction (Jiang et al., 2009).
Cancer Metabolism and Therapy
Research in the context of cancer has explored the role of glutamine metabolism, where Gly-Gln could play a role in supporting therapeutic strategies. Glutamine is crucial for cancer cell proliferation and survival, making the modulation of glutamine metabolism, possibly through compounds like Gly-Gln, a potential target for cancer therapy (Altman et al., 2016).
Nutritional Support and Clinical Outcomes
The use of Gly-Gln in clinical nutrition has been investigated for its potential to improve outcomes in critically ill patients. Supplementation with l-alanyl-l-glutamine, a related dipeptide, in parenteral nutrition showed improved 6-month survival in critically ill patients, suggesting a beneficial role for Gly-Gln in clinical nutrition protocols (Goeters et al., 2002).
Safety And Hazards
Future Directions
Glycyl-l-glutamine is used in cell culture media at higher concentrations than other amino acids due to its important role in energy supply . It is also used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . Future research may focus on the use of glycyl-l-glutamine in biopharmaceutical production processes .
properties
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUAGGSDZXTHX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156917 | |
Record name | Glycylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-l-glutamine | |
CAS RN |
13115-71-4 | |
Record name | Glycyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13115-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylglutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycylglutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYL-GLUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7125Z98HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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